

# Application Note: CRISPR-Cas9 Screening to Identify Synergistic Partners for IDH-C227

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## Compound of Interest

Compound Name: IDH-C227

Cat. No.: B1144545

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## Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits  $\alpha$ -ketoglutarate-dependent dioxygenases. This results in widespread epigenetic and metabolic reprogramming, contributing to tumorigenesis.

**IDH-C227** is a potent and selective small-molecule inhibitor of the mutant IDH1 R132H protein. While IDH1 inhibitors have shown clinical efficacy, monotherapy often leads to resistance. A promising strategy to enhance therapeutic efficacy and overcome resistance is the identification of synergistic drug combinations. This application note describes a comprehensive workflow using CRISPR-Cas9 loss-of-function screening to identify genetic knockouts that synergize with **IDH-C227**, leading to enhanced cancer cell death.

The workflow begins with a genome-wide CRISPR-Cas9 knockout screen in an IDH1-mutant cancer cell line treated with a sub-lethal dose of **IDH-C227**. Genes whose knockout sensitizes cells to the inhibitor are identified through next-generation sequencing. Hits from the primary screen are then validated through individual gene knockouts and subsequent cell viability and synergy assays. This approach allows for the unbiased discovery of novel therapeutic targets that can be co-targeted with **IDH-C227** for improved anti-cancer activity.

## Data Presentation

Table 1: Representative Data from a Genome-Wide CRISPR-Cas9 Screen for **IDH-C227** Synergistic Partners.

The following table is a representative example of data that could be generated from a CRISPR-Cas9 screen. The data is modeled on findings from screens with similar inhibitors. The robust rank aggregation (RRA) score is used to rank genes based on the statistical significance of sgRNA depletion in the **IDH-C227** treated group compared to the control group. A lower RRA score indicates a more significant synergistic interaction.

Target Gene	Gene Symbol	Description	RRA Score (IDH-C227 vs. DMSO)	Fold Change (Log2)	Pathway
Poly (ADP-ribose) polymerase 1	PARP1	Involved in DNA repair	$1.2 \times 10^{-5}$	-2.8	DNA Damage Repair
ATM Serine/Threonine Kinase	ATM	A central kinase in the DNA damage response	$8.5 \times 10^{-5}$	-2.5	DNA Damage Repair
BCL2 Like 1	BCL2L1	Anti-apoptotic protein	$2.1 \times 10^{-4}$	-2.2	Apoptosis Regulation
Mechanistic Target of Rapamycin	MTOR	Serine/threonine kinase regulating cell growth	$5.6 \times 10^{-4}$	-2.0	PI3K/AKT/mTOR Signaling
Spleen Tyrosine Kinase	SYK	Non-receptor tyrosine kinase in signaling	$9.8 \times 10^{-4}$	-1.8	Intracellular Signaling

Table 2: Synergy Analysis of Validated Hits with **IDH-C227**.

Following the primary screen, top candidate genes are validated. Synergy between the knockout of a specific gene and **IDH-C227** treatment is quantified using synergy scoring models such as the Chou-Talalay method (Combination Index - CI), Bliss Independence, Loewe Additivity, or Zero Interaction Potency (ZIP). A CI value less than 1, or positive Bliss, Loewe, or ZIP scores, are indicative of synergy.

Validated Target	Synergy Score (CI)	Synergy Score (Bliss)	Synergy Score (Loewe)	Synergy Score (ZIP)
PARP1 Knockout + IDH-C227	0.45	15.2	12.8	14.5
ATM Knockout + IDH-C227	0.62	11.8	9.5	10.9
BCL2L1 Knockout + IDH-C227	0.71	9.5	7.2	8.8
MTOR Knockout + IDH-C227	0.78	8.2	6.1	7.5

## Experimental Protocols

### Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol outlines the steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, sensitize IDH1-mutant cancer cells to **IDH-C227**.

Materials:

- IDH1-mutant cancer cell line (e.g., U87-MG IDH1 R132H)
- Lentiviral whole-genome sgRNA library (e.g., GeCKO v2)
- Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)

- HEK293T cells
- Transfection reagent
- Polybrene
- Puromycin
- **IDH-C227**
- DMSO (vehicle control)
- Genomic DNA extraction kit
- PCR reagents for sgRNA amplification
- Next-generation sequencing platform

#### Methodology:

- Lentivirus Production:
  - Co-transfect HEK293T cells with the sgRNA library plasmid pool, psPAX2, and pMD2.G using a suitable transfection reagent.
  - Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
  - Pool the supernatant, filter through a 0.45  $\mu$ m filter, and concentrate the virus.
  - Titer the lentiviral library on the target cancer cell line.
- Lentiviral Transduction:
  - Transduce the IDH1-mutant cancer cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
  - Use a sufficient number of cells to maintain a representation of at least 500 cells per sgRNA in the library.

- Select for transduced cells using puromycin.
- CRISPR-Cas9 Screen:
  - Split the puromycin-selected cell population into two groups: a control group treated with DMSO and a treatment group treated with a predetermined sub-lethal concentration of **IDH-C227**.
  - Culture the cells for 14-21 days, passaging as needed and maintaining a minimum of 500 cells per sgRNA at each passage.
  - Harvest genomic DNA from both the control and treatment groups at the end of the screen.
- Next-Generation Sequencing and Data Analysis:
  - Amplify the sgRNA sequences from the genomic DNA using PCR.
  - Perform next-generation sequencing on the amplified sgRNA libraries.
  - Analyze the sequencing data to determine the abundance of each sgRNA in both the control and treatment populations.
  - Use software packages like MAGeCK to identify sgRNAs that are significantly depleted in the **IDH-C227**-treated population compared to the control population. This indicates genes whose knockout is synthetically lethal with **IDH-C227** treatment.

## Protocol 2: Validation of Synergistic Hits

This protocol describes the validation of individual gene hits from the primary CRISPR screen.

Materials:

- IDH1-mutant cancer cell line
- Individual sgRNA constructs targeting top candidate genes
- Non-targeting control sgRNA

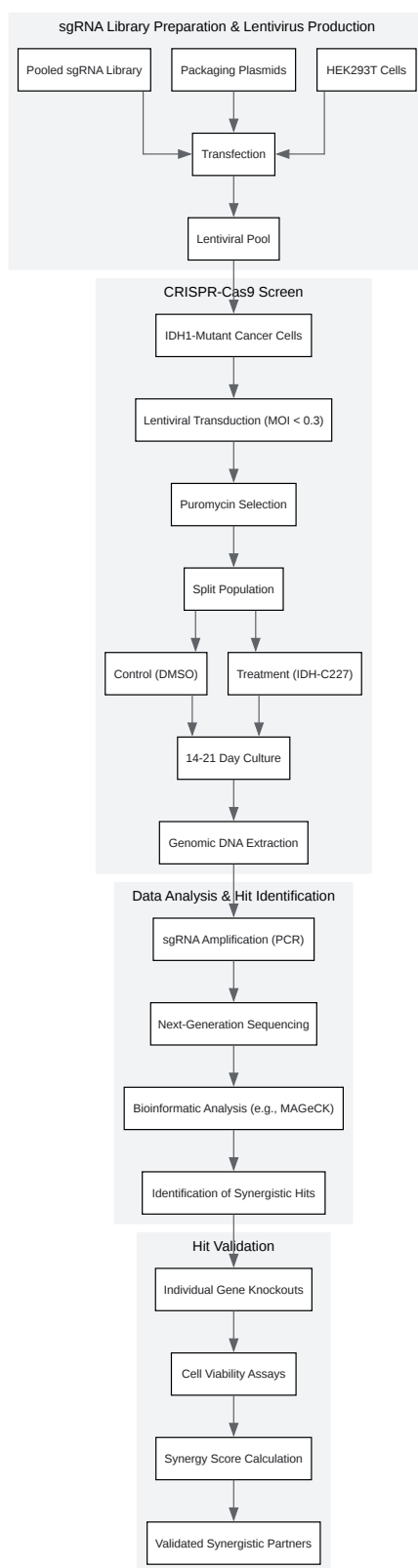
- Lentiviral production reagents
- **IDH-C227**
- Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
- 96-well plates

#### Methodology:

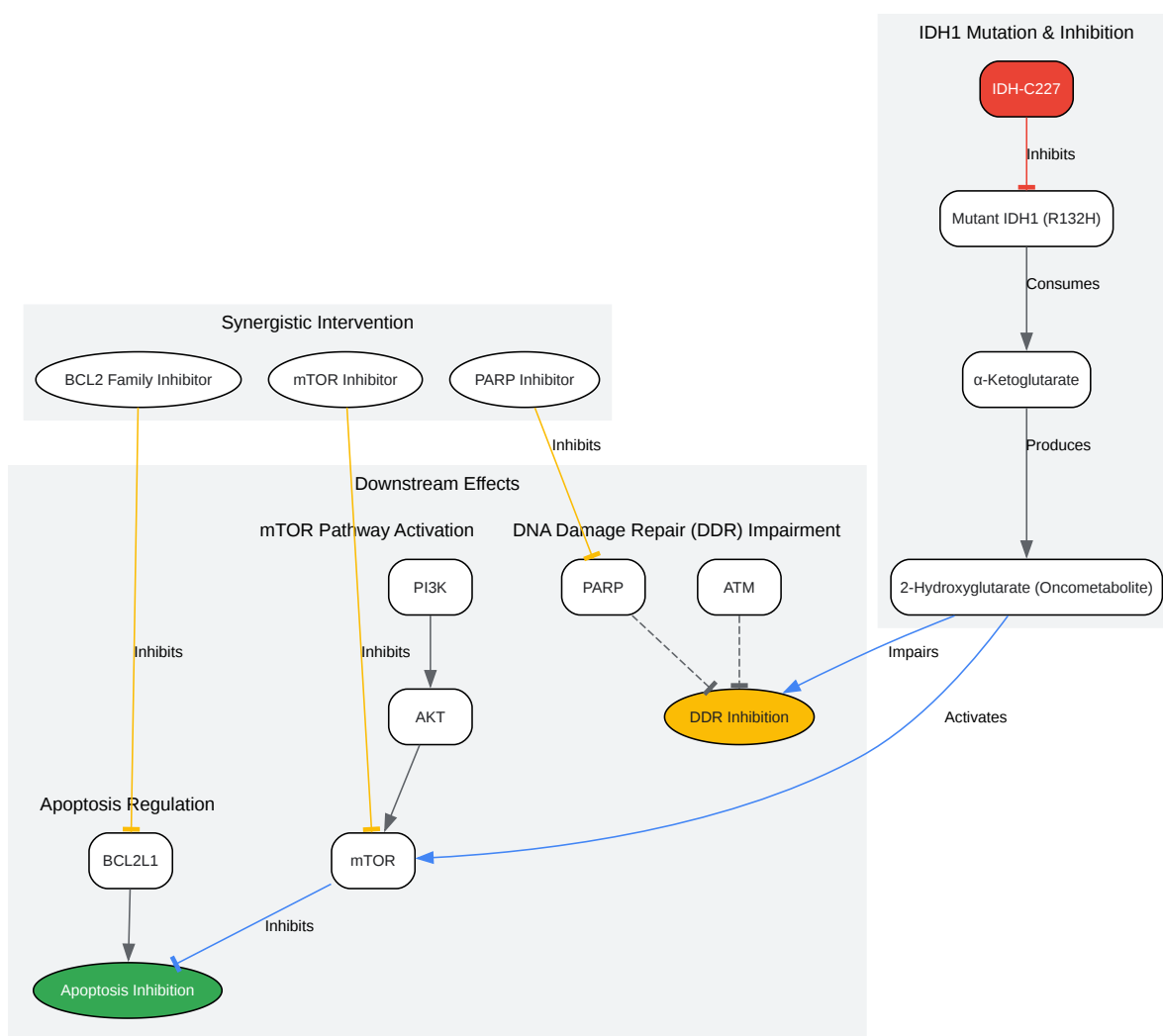
- Generation of Individual Knockout Cell Lines:
  - Generate lentivirus for each individual sgRNA construct (targeting a candidate gene) and a non-targeting control sgRNA.
  - Transduce the IDH1-mutant cancer cell line with each individual lentivirus.
  - Select for transduced cells with puromycin to generate stable knockout cell lines for each candidate gene.
  - Confirm gene knockout by Western blot or Sanger sequencing.
- Cell Viability Assays:
  - Seed the individual knockout cell lines and the non-targeting control cell line in 96-well plates.
  - Treat the cells with a dose range of **IDH-C227** and a vehicle control.
  - After 72-96 hours of incubation, perform a cell viability assay according to the manufacturer's protocol.
- Synergy Analysis:
  - Determine the IC50 values for **IDH-C227** in each knockout cell line and the control cell line.

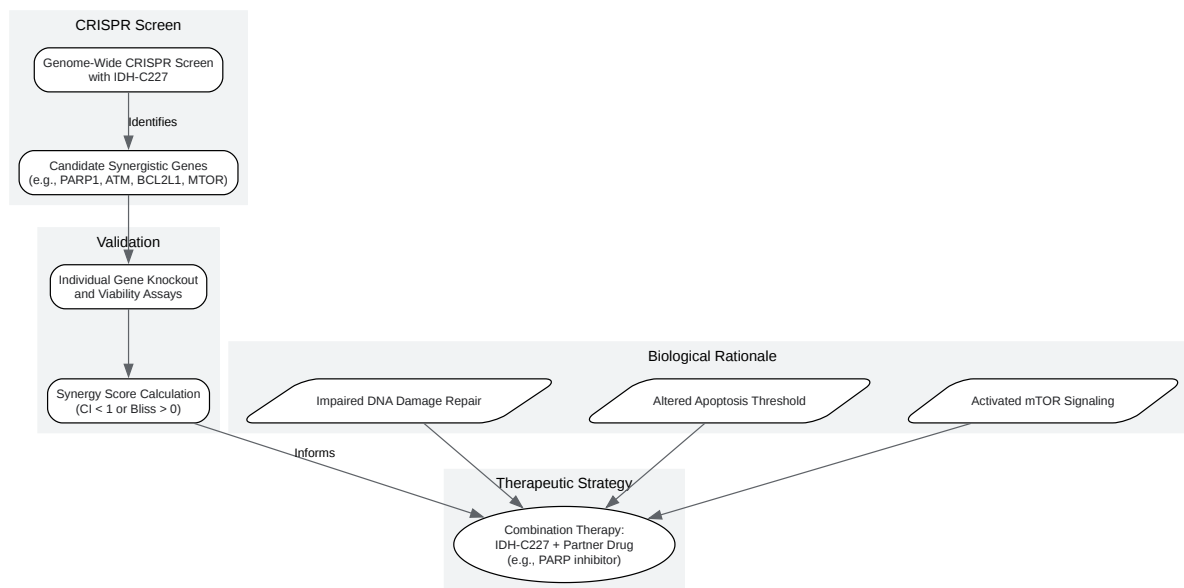
- Use the dose-response data to calculate synergy scores using methods such as the Chou-Talalay Combination Index (CI), Bliss Independence, Loewe Additivity, or ZIP models.<sup>[1]</sup> Software like SynergyFinder can be utilized for these calculations.<sup>[2][3][4]</sup>

## Mandatory Visualizations









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